molecular formula C11H14ClFN2O2 B11798619 tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate

Cat. No.: B11798619
M. Wt: 260.69 g/mol
InChI Key: MXMWASSFENADFQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-fluoropyridinyl moiety, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate typically involves the reaction of 3-chloro-5-fluoropyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is then heated to promote the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro or fluoro groups.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The chloro and fluoro groups on the pyridine ring can enhance the compound’s binding affinity to its target by forming additional interactions such as hydrogen bonds and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
  • tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
  • tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

Uniqueness

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring. The presence of both chloro and fluoro groups in specific positions can influence its reactivity and binding properties, making it distinct from other similar compounds. This unique structure can result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C11H14ClFN2O2

Molecular Weight

260.69 g/mol

IUPAC Name

tert-butyl N-(3-chloro-5-fluoropyridin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)9-8(12)5-7(13)6-14-9/h5-6H,1-4H3

InChI Key

MXMWASSFENADFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)F)Cl

Origin of Product

United States

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